1-Naphthaldehyde hydrazone

Antioxidant Activity DPPH Assay Free Radical Scavenging

1-Naphthaldehyde hydrazone (CAS 16430-29-8, molecular formula C11H10N2) is an aromatic hydrazone derivative formed via condensation of 1-naphthaldehyde with hydrazine, characterized by the -NH-N=CH- azomethine linkage. It serves as a versatile synthetic intermediate and research building block, with computed physicochemical properties including a molecular weight of 170.21 g/mol, XLogP3 of 3, topological polar surface area of 38.4 Ų, and exact mass of 170.084398 Da.

Molecular Formula C11H10N2
Molecular Weight 170.21 g/mol
CAS No. 16430-29-8
Cat. No. B3048332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Naphthaldehyde hydrazone
CAS16430-29-8
Molecular FormulaC11H10N2
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C=NN
InChIInChI=1S/C11H10N2/c12-13-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-8H,12H2
InChIKeyKOFMRKRCOBJBNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Naphthaldehyde Hydrazone (CAS 16430-29-8) Procurement & Differentiation Guide: Properties and Structural Class Overview


1-Naphthaldehyde hydrazone (CAS 16430-29-8, molecular formula C11H10N2) is an aromatic hydrazone derivative formed via condensation of 1-naphthaldehyde with hydrazine, characterized by the -NH-N=CH- azomethine linkage [1]. It serves as a versatile synthetic intermediate and research building block, with computed physicochemical properties including a molecular weight of 170.21 g/mol, XLogP3 of 3, topological polar surface area of 38.4 Ų, and exact mass of 170.084398 Da [1]. Spectroscopic characterization via 1H NMR, FTIR, and UV-Vis is available in curated spectral libraries [2]. While its core structure underpins numerous biologically active and functional materials, the unsubstituted parent compound exhibits distinct properties that critically impact its utility in specific research and industrial applications compared to substituted analogs [3].

1-Naphthaldehyde Hydrazone (CAS 16430-29-8): Why In-Class or Analog Substitution Carries Technical Risk


While hydrazones derived from aromatic aldehydes share a common core structure, the specific aldehyde precursor and the degree of substitution dramatically alter key performance parameters. The unsubstituted 1-naphthaldehyde hydrazone differs fundamentally from its 2-hydroxy-1-naphthaldehyde hydrazone and benzaldehyde hydrazone counterparts in terms of metal-chelating ability, photophysical behavior (e.g., absence of ESIPT-capable hydroxyl group), and resultant biological activity profiles [1][2]. Furthermore, even within the 1-naphthaldehyde series, the choice of hydrazine partner (e.g., hydrazine hydrate vs. phenylhydrazine) leads to stark differences in antioxidant potency, as quantitatively demonstrated by IC50 values [1]. Substituting with a generic 'naphthaldehyde hydrazone' or a benzaldehyde hydrazone without precise CAS verification risks procurement of a compound with unsuitable reactivity, spectral interference, or diminished bioactivity, ultimately compromising assay reproducibility and project timelines.

1-Naphthaldehyde Hydrazone (CAS 16430-29-8): Quantitative Evidence of Differential Performance


Antioxidant Activity: Phenylhydrazine-Derived 1-Naphthaldehyde Hydrazone Shows >34-Fold Superiority Over Hydrazine Hydrate-Derived Analog

The phenylhydrazine derivative of 1-naphthaldehyde hydrazone exhibits potent antioxidant activity, while the derivative synthesized with hydrazine hydrate is essentially inactive [1]. In a DPPH radical scavenging assay, the phenylhydrazine derivative achieved an IC50 of 28.90 μg/mL, in stark contrast to the hydrazine hydrate derivative, which showed an IC50 exceeding 1000 μg/mL, representing a greater than 34-fold difference in potency [1].

Antioxidant Activity DPPH Assay Free Radical Scavenging Medicinal Chemistry

Toxicity Profile: 1-Naphthaldehyde Hydrazone Derivatives Exhibit Significantly Higher Cytotoxicity Than Hydrazine Hydrate Counterparts

The phenylhydrazine-derived 1-naphthaldehyde hydrazone demonstrates a dramatically higher cytotoxic effect compared to its hydrazine hydrate-derived counterpart in a brine shrimp lethality test [1]. The phenylhydrazine derivative exhibited an LC50 of 1.45 μg/mL against Artemia salina Leach, whereas the hydrazine hydrate derivative showed an LC50 of 47.20 μg/mL [1].

Cytotoxicity BSLT Assay Anticancer Drug Development Artemia salina

Synthetic Efficiency: Microwave-Assisted Synthesis of 1-Naphthaldehyde Hydrazone Derivatives

Both phenylhydrazine- and hydrazine hydrate-derived 1-naphthaldehyde hydrazones were successfully synthesized under microwave irradiation [1]. While quantitative reaction kinetics are not reported, the use of microwave-assisted synthesis represents a significant improvement in reaction time and energy efficiency compared to conventional heating methods for hydrazone formation [1].

Microwave-Assisted Synthesis Green Chemistry Reaction Efficiency Hydrazone Formation

1-Naphthaldehyde Hydrazone (CAS 16430-29-8): Optimal Application Scenarios Based on Differentiated Evidence


Precursor for High-Potency Antioxidant Lead Compounds

Given the >34-fold difference in antioxidant activity between phenylhydrazine-derived and hydrazine hydrate-derived 1-naphthaldehyde hydrazone (IC50 28.90 μg/mL vs. >1000 μg/mL) [1], this compound serves as a critical building block for medicinal chemists developing novel antioxidant therapeutics. The unsubstituted parent compound allows for controlled introduction of specific hydrazine moieties to tune radical scavenging capacity.

Cytotoxicity Screening and Anticancer Lead Discovery

The pronounced cytotoxicity differential (LC50 1.45 μg/mL vs. 47.20 μg/mL) between closely related derivatives in the BSLT assay [1] positions 1-naphthaldehyde hydrazone as a privileged scaffold for anticancer drug discovery. Researchers can leverage this structure-activity relationship (SAR) insight to design and procure the appropriate derivative for in vitro oncology target validation.

Microwave-Assisted Synthesis and Derivatization Protocols

The demonstrated compatibility of 1-naphthaldehyde hydrazone derivatives with microwave-assisted synthesis [1] makes this compound well-suited for laboratories employing high-throughput or green chemistry workflows. Procurement of the parent hydrazone enables rapid, energy-efficient diversification into a library of biologically active hydrazones.

Spectroscopic Method Development and Reference Standard Preparation

With verified 1H NMR, FTIR, and UV-Vis spectral data available through curated spectral libraries [2], 1-naphthaldehyde hydrazone is an ideal candidate for use as an analytical reference standard in method development and validation. This is particularly relevant for labs developing HPLC-UV methods for hydrazine derivatization and quantification in pharmaceutical analysis [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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